3-pyrazin-2-yl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyrazin-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-11-9(3-1)10(7-15-11)12-8-13-5-6-14-12/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDJXJDNNZJUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Exploration of Biological Activities and Molecular Mechanisms of Action
Anticancer Potential and Associated Molecular Targets
Derivatives of 3-pyrazin-2-yl-1H-indole have emerged as a promising class of compounds in oncology research. Their anticancer effects are attributed to several mechanisms, including the inhibition of critical kinase pathways, modulation of apoptosis and cell cycle, and direct cytotoxic effects on cancer cells.
Inhibition of Kinase Pathways (e.g., PIM-1 Kinase, EGFR)
A notable mechanism of action for pyrazinyl-indole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Specifically, 3-(pyrazin-2-yl)-1H-indazole derivatives have been identified as potent pan-Pim kinase inhibitors. nih.govmdpi.comresearchgate.netresearchgate.net The Pim kinase family (PIM-1, PIM-2, and PIM-3) are serine/threonine kinases that play a fundamental role in tumorigenesis by regulating various signaling pathways. nih.gov Synthetic efforts have led to the development of highly potent pan-Pim inhibitors derived from a 3-(pyrazin-2-yl)-1H-indazole scaffold. nih.govmdpi.comresearchgate.net For instance, certain derivatives have demonstrated strong inhibitory activity against all three Pim kinase isoforms, with IC50 values in the low nanomolar range. mdpi.com
Furthermore, some indole-containing pyrazole (B372694) analogs have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov EGFR is a tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. Molecular docking studies have supported the potential for these compounds to interact with and inhibit EGFR, suggesting a pathway for their anticancer effects. nih.gov
Modulation of Apoptotic Pathways and Cell Cycle Regulation
Indole (B1671886) derivatives, including those with pyrazinyl and pyrazolyl substitutions, have been shown to induce cancer cell death by modulating apoptotic pathways and regulating the cell cycle.
For example, a novel series of 3-(1H-indol-3-yl)-2,3,3a,4-tetrahydrothiochromeno[4,3-c]pyrazole derivatives were found to induce G2/M cell cycle arrest and apoptosis in MGC-803 human gastric cancer cells. nih.gov Similarly, novel α-cyano indolylchalcones incorporating a pyrazole moiety were reported to enhance apoptotic action in HCT116 colon carcinoma cells. nih.gov These compounds were found to up-regulate the pro-apoptotic BAX gene and the p53 tumor suppressor gene, while down-regulating the anti-apoptotic bcl-2 gene and the cell cycle regulator CDK4. nih.gov
Another study on an indole chalcone (B49325) derivative, (2E)-1-(2-fluorophenyl)-3-(2-propoxy-1H-indol-3-yl)prop-2-en-1-one, demonstrated its ability to arrest the cell cycle at the G2/M phase and induce apoptosis in breast cancer cells. mdpi.com This was associated with the release of cytochrome c, activation of caspases, and modulation of the PI3K/Akt/mTOR signaling pathway. mdpi.com Furthermore, some 2-(thiophen-2-yl)-1H-indole derivatives have been shown to cause cell cycle arrest and down-regulate miR-25 in HCT-116 cells. researchgate.net
Cytotoxic Effects on Cancer Cell Lines (In Vitro Studies)
Numerous in vitro studies have confirmed the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.
Bis(indolyl)pyrazine derivatives have shown significant inhibitory effects on the growth of a wide range of human tumor cell lines. nih.gov Specifically, 3,6-bis[3'-(N-methyl-indolyl)]pyrazine demonstrated strong inhibitory activity. nih.gov In another study, a series of 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives exhibited potent antiproliferative activity against HepG-2 (liver), BGC823 (gastric), and BT474 (breast) cancer cell lines. researchgate.net
Newly synthesized pyrazolinyl-indole derivatives have also shown remarkable cytotoxic activities against a panel of 56 NCI-based cell lines, including leukemia, colon, breast, melanoma, and lung cancer cell lines. nih.gov For instance, compound HD05, 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone, showed a broad range of cancer cell growth inhibition. nih.gov
The cytotoxic effects of various indole derivatives are summarized in the interactive table below.
Interactive Table: Cytotoxic Activity of this compound Derivatives
| Compound Class | Cancer Cell Line(s) | Observed Effect | IC50 Values |
|---|---|---|---|
| 3-(Pyrazin-2-yl)-1H-indazole derivatives | KMS-12 BM (Multiple Myeloma) | Potent pan-Pim kinase inhibition | 1400 nM (for compound 82a) mdpi.com |
| 3-(1H-Indol-3-yl)-2,3,3a,4-tetrahydrothiochromeno[4,3-c]pyrazole derivatives | MGC-803 (Gastric), Hela (Cervical), MCF-7 (Breast), Bel-7404 (Liver) | Anticancer activity, G2/M cell cycle arrest, apoptosis | 15.43 µM (7d) and 20.54 µM (7f) towards MGC-803 nih.gov |
| α-Cyano indolylchalcones with pyrazole | HCT116 (Colon), A549 (Lung) | Cytotoxic effect, apoptosis induction | 6.76 µg/mL (7f) for HCT116 nih.gov |
| 3,6-Bis[3'-(N-methyl-indolyl)]pyrazine | Various human tumor cell lines | Strong inhibitory activity | Not specified nih.gov |
| 3-(1H-Indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives | HepG-2 (Liver), BGC823 (Gastric), BT474 (Breast) | Antiproliferative potential, S phase cell cycle arrest | 0.71 µM (for compound 17 against HepG-2 and BGC823) researchgate.net |
| Pyrazolinyl-indole derivatives | NCI 56 cell line panel | Remarkable cytotoxic activities | Not specified nih.gov |
Antimicrobial Activities and Mechanisms
The this compound scaffold is also a source of compounds with significant antimicrobial properties, demonstrating efficacy against both pathogenic bacteria and fungi in in vitro settings.
Antibacterial Efficacy Against Pathogenic Strains (In Vitro)
Derivatives of pyrazino[1,2-a]indole (B3349936) have been found to possess antibacterial activity against several pathogenic strains. Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles have shown activity against Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net
A new alkaloid, 3-((6-methylpyrazin-2-yl)methyl)-1H-indole, isolated from a deep-sea actinomycete, displayed weak antimicrobial activity against Staphylococcus aureus ATCC 25923 with a Minimum Inhibitory Concentration (MIC) of 96 μg/mL. nih.gov Additionally, novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their in vitro antibacterial activity, with some showing moderate to good activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. mdpi.com
Antifungal Properties (In Vitro)
In addition to antibacterial effects, certain indole derivatives exhibit antifungal properties. For instance, some pyrazoline derivatives bearing an indole moiety have been investigated for their antimicrobial activity, with one compound showing a notable inhibitory effect against Candida glabrata with an MIC value of 100 µg/mL. nih.gov
Furthermore, the synthesis of pyrrolo[1,2-a]pyrazines from pyrrole-based enaminones has yielded compounds with potent antifungal activity against several Candida species, including multidrug-resistant strains. mdpi.com Some of these compounds showed a more robust antifungal effect compared to reference drugs. mdpi.com
The antimicrobial activities of various indole derivatives are presented in the interactive table below.
Interactive Table: Antimicrobial Activity of this compound Derivatives
| Compound Class | Pathogenic Strain(s) | Observed Effect | MIC Values |
|---|---|---|---|
| 3-((6-Methylpyrazin-2-yl)methyl)-1H-indole | Staphylococcus aureus ATCC 25923 | Weak antimicrobial activity | 96 μg/mL nih.gov |
| Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles | S. aureus, S. typhi, P. aeruginosa, E. coli | Mild to moderate activity | 3.75 to 60 µg/disc researchgate.net |
| Triazolo[4,3-a]pyrazine derivatives | Staphylococcus aureus, Escherichia coli | Moderate to good antibacterial activities | 16-32 μg/mL (for compound 2e) mdpi.com |
| Pyrazoline derivatives with indole moiety | Klebsiella pneumoniae, Candida glabrata | Promising agent against both | 100 µg/mL (for compound 2e) nih.gov |
| Pyrrolo[1,2-a]pyrazines | Candida spp. | Potent antifungal activity | Not specified mdpi.com |
Anti-tubercular Activity (In Vitro)
The pyrazine (B50134) moiety is a key component of pyrazinamide, a first-line drug for treating tuberculosis. drugbank.comrsc.org Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. drugbank.comresearchgate.net Pyrazinoic acid is thought to disrupt membrane potential and inhibit fatty acid synthase I, an enzyme crucial for the bacterium's ability to synthesize fatty acids for growth and replication. drugbank.com
Derivatives of the this compound scaffold have been investigated for their potential as anti-tubercular agents. Studies have shown that modifications to this core structure can lead to compounds with significant in vitro activity against Mycobacterium tuberculosis. nih.govmdpi.com For instance, some indolylhydrazone derivatives have been synthesized and screened for their antimycobacterial properties. nih.gov The replacement of certain functional groups within the pyrazoline ring of some hybrid molecules has been shown to increase pharmacological potency, with some compounds exhibiting excellent antitubercular activity against the H37Rv strain of M. tuberculosis. nih.gov
The mechanism of action for these indole-based compounds may differ from traditional anti-tubercular drugs, suggesting they could be effective against drug-resistant strains. mdpi.com Research into pyrazinoic acid-isoniazid hybrid conjugates has revealed potent antimycobacterial properties against both tuberculous and non-tuberculous mycobacteria. rsc.org The presence of an indolyl heterocycle in some of these hybrid conjugates has been linked to enhanced activity. rsc.org
| Compound/Derivative Type | Target | Key Findings | Reference |
|---|---|---|---|
| Pyrazinamide | Mycobacterium tuberculosis | Prodrug converted to pyrazinoic acid; disrupts membrane potential and inhibits fatty acid synthase I. | drugbank.comresearchgate.net |
| Pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids | M. tuberculosis H37RV | Compound 9o showed excellent activity with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. | nih.gov |
| Pyrazinoic acid-isoniazid hybrid conjugates | Tuberculous and non-tuberculous mycobacteria | Hybrid conjugates exhibited potent growth inhibitory activity, with some showing >95% inhibition at 30 µg/mL. | rsc.org |
| Indolylhydrazone derivatives | M. tuberculosis | Screened for in vitro anti-tubercular activity. | nih.gov |
Antiparasitic Activity (e.g., Plasmodium, Trypanosoma, Leishmania)
Indole-containing compounds have emerged as a promising source of new antiparasitic agents. acs.orgnih.gov The indole scaffold is a key feature in several leading drug candidates with novel mechanisms of action against malaria. acs.org Synthetic libraries of pyrazino[2,1-b]quinazoline-3,6-diones containing indole alkaloids have been explored for their potential against a range of parasites.
Research has demonstrated that these compounds can exhibit species-specific or broad-spectrum antiparasitic activity. acs.orgnih.gov For instance, certain derivatives have shown excellent antimalarial activity against Plasmodium falciparum. acs.orgnih.gov Structure-activity relationship studies have revealed that specific stereoisomers and the absence of substituents on the anthranilic acid moiety are crucial for potent antimalarial effects. acs.orgnih.gov
Beyond malaria, these indole-pyrazine hybrids have been tested against other parasites, including Trypanosoma brucei (the causative agent of sleeping sickness) and Leishmania infantum (a cause of visceral leishmaniasis). acs.orgnih.govresearchgate.net Some compounds displayed significant activity against these trypanosomatids, although some also showed a degree of cytotoxicity. researchgate.netnih.gov The development of these scaffolds aims to identify new chemical entities that can overcome the growing issue of drug resistance in parasitic diseases. acs.orgnih.gov
| Compound Class | Target Parasite(s) | Key Findings | Reference |
|---|---|---|---|
| Indole-containing pyrazino[2,1-b]quinazoline-3,6-diones | Plasmodium falciparum, Trypanosoma brucei, Leishmania infantum | Some compounds showed species-specific or broad-spectrum activity. Anti-isomers displayed excellent antimalarial effects. | acs.orgnih.gov |
| Thieno[2,3-b]pyrazine lactone derivatives | Trypanosoma brucei, Leishmania infantum | Some compounds exhibited IC50 values below 11 µM, but with some cytotoxicity observed. | nih.gov |
| Triazolopyrazines | Plasmodium falciparum (3D7 and Dd2 strains) | Moderate antimalarial activity observed, with IC50 values ranging from 0.3 to >20 µM. | mdpi.comnih.gov |
Antiviral Effects (e.g., Flavivirus NS2B-NS3 Inhibition)
The Flavivirus genus includes several significant human pathogens such as dengue virus (DENV) and Zika virus (ZIKV). The viral NS2B-NS3 protease is essential for viral replication, making it a prime target for antiviral drug development. nih.govresearchgate.net A number of indole derivatives have been investigated as inhibitors of this crucial enzyme.
Research has led to the discovery of 2,6-disubstituted indole compounds that are potent inhibitors of the ZIKV protease, with some exhibiting IC50 values in the nanomolar range. nih.gov These inhibitors also showed activity against the proteases of DENV and West Nile virus, indicating potential for broad-spectrum antiviral agents. nih.gov Enzyme kinetics studies suggest that these indole-based inhibitors may act via a non-competitive mode of inhibition. nih.gov
Furthermore, novel series of indole alkaloid derivatives have been shown to interfere with the viral replication complex of both DENV and ZIKV. kuleuven.be These compounds demonstrated promising antiviral activity against all DENV serotypes. kuleuven.be The inhibitory activity against ZIKV appeared to be cell-dependent. kuleuven.be The specificity of these compounds is highlighted by their lack of activity against other viruses like HIV and influenza. kuleuven.be
| Compound Class | Viral Target | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| 2,6-disubstituted indole compounds | Zika virus, Dengue virus, West Nile virus | Inhibition of NS2B-NS3 protease | Potent inhibitors with IC50 values as low as 320 nM against ZIKV protease. Showed a non-competitive mode of inhibition. | nih.gov |
| Indole alkaloid derivatives with an oxazolopiperidone moiety | Dengue virus, Zika virus | Interference with viral RNA replication and assembly | Pronounced antiviral activity in the low micromolar range against DENV and ZIKV. | kuleuven.be |
| Pyrazino[1,2-a]indole-1,3(2H,4H)-diones | Hepatitis C virus, Dengue virus, Yellow fever virus | Targeting RNA-dependent RNA polymerase (RdRp) | Compound 36, with a nitro substitution, showed an EC50 of 1.6 μM against HCV. | nih.gov |
Neurobiological Activities and Receptor Interactions
The indole nucleus is a fundamental component of the neurotransmitter serotonin (B10506), and as such, indole-containing compounds often exhibit affinity for serotonin receptors. This has led to the exploration of this compound derivatives for their potential in treating neuropsychiatric disorders.
Ligand Activity at Serotonin Receptors (e.g., 5-HT2C)
Derivatives of pyrazino[1,2-a]indoles have been synthesized and identified as partial agonist ligands at the 5-HT2C serotonin receptor. mdpi.com The 5-HT2C receptor is involved in the regulation of mood, appetite, and other central nervous system functions. Selective 5-HT2C receptor antagonists have demonstrated anxiolytic-like activity in preclinical models. rndsystems.com The interaction of indole-based compounds with various serotonin receptor subtypes highlights their potential for development as treatments for a range of neurological and psychiatric conditions. acs.org For instance, certain selective 5-HT2C receptor agonists have been shown to reduce the incentive motivation for rewards, a process relevant to addiction. nih.gov
Acetylcholine Esterase Inhibition and Neuroprotection
Acetylcholinesterase (AChE) is a key enzyme in the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease to enhance cholinergic neurotransmission. nih.govnih.goveuropeanreview.org Various heterocyclic compounds, including those with indole and pyrazine motifs, have been evaluated as potential AChE inhibitors.
Studies have shown that some indole-fused pyrano[2,3-d]pyrimidine derivatives exhibit moderate to good AChE inhibitory activity. researchgate.net The piperazine (B1678402) component found in some related structures is also known for its neuroprotective effects, potentially through the modulation of neurotransmitter systems. Furthermore, some synthetic analogues of pyrazino[2,1-b]quinazoline-3,6-diones have demonstrated neuroprotective capacity in cellular models of neurodegeneration. researchgate.net The development of dual inhibitors that target both acetylcholinesterase and butyrylcholinesterase is also an active area of research. mdpi.com
Antidepressant Potential
The structural similarity of the indole ring to serotonin has long made it a privileged scaffold in the search for new antidepressant medications. innovareacademics.in Research has indicated that derivatives of 3-phenyl-1H-indole exhibit significant antidepressant-like effects, acting on serotonin receptors to modulate serotonin levels in the brain. Similarly, pyrazoline derivatives have shown therapeutic potential as antidepressants in preclinical models like the forced swimming test. researchgate.net
A series of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles, which are structurally related, have also been synthesized and screened for potential antidepressant activity, with one derivative showing particular potency in preventing reserpine-induced ptosis, a classic screening test for antidepressants. nih.gov These findings underscore the potential of indole-based compounds, including those with a pyrazine moiety, in the development of novel treatments for depressive disorders.
| Activity | Compound Class/Derivative | Target/Mechanism | Key Findings | Reference |
|---|---|---|---|---|
| Ligand Activity at 5-HT2C Receptors | Pyrazino[1,2-a]indoles | Partial agonist at 5-HT2C receptors | Identified as ligands for a receptor involved in neuropsychiatric disorders. | mdpi.com |
| Acetylcholinesterase Inhibition | Indole-fused pyrano[2,3-d]pyrimidines | Inhibition of acetylcholinesterase | Most products showed moderate to good AChE inhibitory activity. | researchgate.net |
| Neuroprotection | Synthetic pyrazino[2,1-b]quinazoline-3,6-diones | Protection against rotenone-induced damage in neuroblastoma cells | Several compounds showed more than 25% protection. | acs.org |
| Antidepressant Potential | 3-Phenyl-1H-indole derivatives | Acts on serotonin receptors | Demonstrated significant antidepressant effects. | |
| Antidepressant Potential | Pyrazoline derivatives | Shortened immobility time in forced swimming test | Some compounds were more effective than reference antidepressants. | researchgate.net |
Anti-inflammatory and Antioxidant Properties
The indole and pyrazine rings are core components of many compounds exhibiting anti-inflammatory and antioxidant effects. innovareacademics.inmdpi.comresearchgate.net Research into derivatives containing these scaffolds suggests a strong potential for the parent compound, this compound, in modulating inflammatory pathways and combating oxidative stress.
Modulation of Inflammatory Pathways (e.g., COX-2)
The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation, and their inhibition is a primary target for anti-inflammatory drugs. nih.gov Numerous studies have demonstrated that derivatives of indole and pyrazine can act as potent anti-inflammatory agents by inhibiting COX enzymes. jrespharm.comresearchgate.net
For instance, piperazine-substituted indole derivatives have shown promising anti-inflammatory activity, which molecular docking studies suggest may stem from interactions with the COX-2 active site. jrespharm.com Similarly, a series of hybrid pyrazole analogues demonstrated significant anti-inflammatory effects, with the most potent compounds showing high COX-2 inhibitory activity and selectivity. dovepress.com Indole-based chalcones have also been identified as non-selective COX inhibitors. researchgate.net Furthermore, studies on 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one and its derivatives have confirmed their anti-inflammatory activity, evidenced by a reduction in leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Derivatives combining pyrazine with other heterocyclic systems, such as 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles, have also been evaluated for their in vitro and in vivo anti-inflammatory activity, showing appreciable inhibition of the COX-2 enzyme. researchgate.net
Table 1: Anti-inflammatory Activity of Selected Indole and Pyrazine Derivatives
| Compound/Derivative Class | Key Findings | Mechanism of Action |
|---|---|---|
| Piperazine substituted indoles | Showed high anti-inflammatory activities. | Correlated with COX-2 interactions in docking studies. jrespharm.com |
| Hybrid pyrazole analogues | Potent anti-inflammatory activity (up to 80.87% inhibition). | Selective COX-2 inhibition. dovepress.com |
| Indole-based chalcones | Acted as non-selective COX inhibitors. | Inhibition of both COX-1 and COX-2. researchgate.net |
| 2-(6-Alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles | Potent in vivo anti-inflammatory activity. | Appreciable activity against COX-2 enzyme. researchgate.net |
| Indole-imidazolidine derivatives | Reduced leukocyte migration and pro-inflammatory cytokines. | Modulation of the immune system. nih.gov |
| Pyrazolyl benzenesulfonamide (B165840) derivatives | Exhibited anti-inflammatory activity comparable to indomethacin. | Selective inhibitory activity against COX-2 enzyme. mdpi.com |
Reactive Oxygen Species (ROS) Scavenging
Reactive oxygen species (ROS) are implicated in the pathogenesis of numerous diseases, and compounds capable of scavenging these free radicals have significant therapeutic potential. thepharmajournal.com The electron-rich nature of the indole ring allows it to function as an effective electron donor, which is a key characteristic of antioxidants.
Studies on various indole and pyrazine derivatives have highlighted their antioxidant capabilities. For example, novel indole-2-carboxamides and pyrazino[1,2-a]indol-1(2H)-ones have demonstrated excellent antioxidant properties, comparable to the standard antioxidant Trolox. innovareacademics.in Likewise, a series of 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives showed strong antioxidant activity in the DPPH radical scavenging test. tandfonline.com Research on N-substituted indole-2 and 3-carboxamides confirmed their ability to scavenge various ROS, including superoxide (B77818) radicals and hydroxyl radicals. nih.gov Other studies on 3-acetylindole (B1664109) and indole-3-acetamide (B105759) derivatives also reported significant antioxidant activity. thepharmajournal.comsemanticscholar.org
Table 2: Antioxidant Activity of Selected Indole and Pyrazine Derivatives
| Compound/Derivative Class | Assay | Key Findings |
|---|---|---|
| Pyrazino[1,2-a]indol-1-one derivatives | Antioxidant property determination | Excellent activity, comparable to Trolox. innovareacademics.in |
| 2-Phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives | DPPH radical scavenging test | Strong antioxidant activity; some derivatives comparable to Trolox. tandfonline.com |
| N-Substituted indole-2 and 3-carboxamides | Chemiluminescence (CL) and ESR spin trapping | Inhibited DMPO-.OH radical formation by 7-37%; decreased CL from superoxide radicals by 13-70%. nih.gov |
| 3-Acetylindole derivatives | DPPH Scavenging Assay | Several derivatives showed appropriate antioxidant activity. thepharmajournal.com |
| Indole-3-acetamide derivatives | DPPH and ABTS radical scavenging | All derivatives potentially scavenged ROS with low IC50 values. semanticscholar.org |
| 2-(6-Alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles | DPPH scavenging activity | Certain derivatives showed good DPPH scavenging activity. researchgate.net |
Other Reported Pharmacological Activities
Beyond anti-inflammatory and antioxidant effects, the indole-pyrazine scaffold is associated with a wide array of other pharmacological activities, including antidiabetic, antihypertensive, and enzyme-inhibiting properties. rsc.orgnih.gov
Antidiabetic Activity
The indole nucleus is a structural feature of compounds with potential antidiabetic activity. sysrevpharm.org This activity is often linked to the inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. nih.govfrontiersin.org
Various derivatives incorporating the indole or pyrazine moiety have been investigated for their antidiabetic effects. For instance, N'-[3-(4-alkyl/arylsubstituted)-4-oxo-1,3- thiazolidin-2-ylidene]-2-(pyrazin-2-yloxy)acetohydrazide derivatives showed good antidiabetic activity. semanticscholar.org Novel pyrazoline fused indole derivatives also exhibited moderate antidiabetic activity in both in-vitro and in-vivo models. The mechanism often involves the inhibition of digestive enzymes. For example, flavonoids isolated from Merremia tridentata and arylbenzofurans from Morus mesozygia demonstrated potent inhibition of α-amylase and α-glucosidase. nih.govfrontiersin.org
Table 3: Antidiabetic Activity of Selected Indole and Pyrazine Derivatives
| Compound/Derivative Class | Key Findings | Potential Mechanism |
|---|---|---|
| N'-[...]-2-(pyrazin-2-yloxy)acetohydrazide derivatives | Good antidiabetic activity with reduced toxicity. | Not specified. semanticscholar.org |
| Pyrazoline fused indole derivatives | Moderate antidiabetic activity in in-vitro and in-vivo methods. | Not specified. |
| Indole-3-acetamides | Potential antihyperglycemic agents. | In vitro α-amylase inhibitory activity. sysrevpharm.org |
| Triazolo[4,3-a]pyrazine derivatives | Possess a wide range of biological activities, including antidiabetic. | Not specified. mdpi.com |
Antihypertensive Potential
Compounds containing the indole nucleus have been reported to possess cardiovascular activity, including antihypertensive effects. rsc.orgitmedicalteam.pl This activity can be mediated through various mechanisms, such as direct vasodilation or interaction with specific receptors. itmedicalteam.pl
Studies on various indole derivatives have demonstrated significant hypotensive activity. For example, certain azetidinone-bearing indole derivatives produced a notable fall in blood pressure, which was associated with the inhibition of carotid occlusion (CO) response. itmedicalteam.pl Thiazole derivatives incorporating a pyrazole moiety have also been shown to exhibit good antihypertensive α-blocking activity. clockss.org The synthesis of dihydropyridine (B1217469) derivatives containing a pyrazine fragment has also been reported as a strategy for developing potential antihypertensive agents. researchgate.net
Table 4: Antihypertensive Activity of Selected Indole and Pyrazine Derivatives
| Compound/Derivative Class | Key Findings | Potential Mechanism |
|---|---|---|
| Indole derivatives with Azetidinone moiety | Significant fall in blood pressure (30-43 mmHg). | Inhibition of CO response. itmedicalteam.pl |
| Indole derivatives with Thiazolidinone moiety | Potent fall in blood pressure (60 mmHg). | Indicative of direct vasodilators. itmedicalteam.pl |
| Thiazole derivatives with pyrazole moiety | Good antihypertensive activity. | α-blocking activity. clockss.org |
| Azepinoindole derivatives | High affinity for brain dopamine (B1211576) and serotonin receptors. | α2-adrenoceptor and 5-HT1A receptor affinity. acs.org |
Inhibition of Diverse Enzymatic Activities
The indole-pyrazine scaffold serves as a foundation for inhibitors of various enzymes crucial in different pathological processes. The specific substitutions on the core structure determine the target selectivity and inhibitory potency.
A notable example is the discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, a potent, selective, and competitive inhibitor of human monoamine oxidase B (MAO-B). nih.govtandfonline.comtandfonline.com MAO-B is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. nih.gov Another highly relevant finding is the identification of 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. nih.gov Pim kinases are oncogenic serine/threonine kinases, making their inhibitors promising anticancer agents. The indazole ring is an isostere of the indole ring, suggesting that this compound could have similar potential. Additionally, pyrazino[1,2-a]indol-1-one derivatives have been shown to be potent inhibitors of the influenza PA endonuclease. nih.gov
Table 5: Enzyme Inhibitory Activity of Selected Indole and Pyrazine Derivatives
| Compound/Derivative | Target Enzyme | Key Findings |
|---|---|---|
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Monoamine Oxidase B (MAO-B) | Potent, selective, and competitive inhibitor (Ki = 94.52 nM). nih.govtandfonline.com |
| 3-(Pyrazin-2-yl)-1H-indazoles | Pan-Pim Kinase | Potent inhibitors of Pim-1, Pim-2, and Pim-3 kinases. nih.gov |
| Pyrazino[1,2-a]indol-1-one derivatives | Influenza PA endonuclease | Potent inhibition with micromolar IC50 values. nih.gov |
| 1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide | General | Used in studies related to enzyme inhibition and receptor binding. smolecule.com |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Key Structural Features for Biological Potency
The biological activity of 3-pyrazin-2-yl-1H-indole derivatives is fundamentally linked to a core pharmacophore responsible for key molecular interactions within the kinase ATP-binding pocket. The indole (B1671886) and pyrazine (B50134) ring systems are not merely a scaffold but are active participants in binding.
The indole moiety, specifically the hydrogen atom on the indole nitrogen (N-H), is a crucial structural feature. It predominantly acts as a hydrogen bond donor, forming a critical interaction with the hinge region of protein kinases. This hydrogen bond is a primary anchoring point for the molecule within the active site.
The pyrazine ring also plays a vital role in establishing interactions with the target protein. One of the nitrogen atoms in the pyrazine ring can function as a hydrogen bond acceptor, further securing the compound's position in the ATP-binding site. The combined interactions of the indole N-H as a hydrogen bond donor and a pyrazine nitrogen as an acceptor form a bidentate hydrogen-bonding pattern that is characteristic of many kinase inhibitors.
Impact of Substituent Effects on Activity and Selectivity
The core this compound scaffold can be systematically modified to fine-tune biological activity and achieve selectivity for specific kinase targets. The nature and position of substituents on both the indole and pyrazine rings have a profound impact on the compound's potency and selectivity profile.
Similarly, modifications to the pyrazine ring can influence both activity and selectivity. While less frequently substituted than the indole ring, alterations to the pyrazine moiety can modulate the electronic properties and steric profile of the molecule, which in turn affects its interaction with the target kinase.
The following table summarizes the effects of various substituents on the activity of this compound derivatives against different kinases.
| Scaffold | Substituent Position | Substituent | Target Kinase | Impact on Activity |
| This compound | Indole C5 | Acylamino | GSK-3 | Increased potency |
| This compound | Indole C5 | Benzamide | GSK-3 | Increased potency |
| This compound | Indole C5 | Varied amides/sulfonamides | Aurora A/B | Modulated potency and selectivity |
| This compound | Indole C5 | 5-membered heteroaryl rings | CDK5/GSK-3 | High potency and selectivity |
Conformational Analysis and Bioactive Conformations
The relative orientation of the indole and pyrazine rings is a critical determinant of biological activity. For effective binding to a kinase hinge region, the molecule must adopt a specific low-energy, planar conformation. This planarity is essential for the optimal alignment of the hydrogen bond donor (indole N-H) and acceptor (pyrazine nitrogen) with the corresponding residues in the protein's active site. Molecular modeling studies suggest that the bioactive conformation of this compound derivatives is largely planar, allowing them to fit neatly into the flat, narrow ATP-binding cleft. The torsional angle between the indole and pyrazine rings is therefore a key parameter, with significant deviation from planarity generally leading to a loss of biological activity.
Stereochemical Considerations in Biological Activity
While the core this compound scaffold is achiral, the introduction of chiral centers in substituents can have a significant impact on biological activity. When a substituent containing a stereocenter is introduced, the resulting enantiomers or diastereomers can exhibit different potencies and selectivities. This is because the three-dimensional arrangement of atoms can lead to differential interactions with the chiral environment of the protein's active site. For instance, one enantiomer may be able to form additional favorable interactions or avoid steric clashes, while the other cannot. Although the introduction of chiral side chains is a recognized strategy in the design of derivatives, specific and detailed comparative studies on the biological activities of enantiopure this compound derivatives are not extensively documented in the public literature.
Computational Chemistry and Rational Drug Design Approaches
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein, shedding light on the binding mode and affinity.
For derivatives of 3-pyrazin-2-yl-1H-indole, molecular docking studies have been crucial in understanding their interactions with various protein targets, particularly kinases, which are enzymes that play a key role in cell signaling and are often implicated in diseases like cancer.
Docking studies have successfully identified the binding sites and key amino acid residues involved in the interaction of this compound derivatives with their protein targets. For instance, in the case of Pim-1 kinase, a protein involved in cell survival and proliferation, docking studies of 3-(pyrazin-2-yl)-1H-indazole derivatives (structurally related to the indole (B1671886) core) revealed significant interactions within the ATP-binding pocket. japsonline.com Key residues such as Glu171, Glu121, Lys67, Asp128, Asp131, and Asp186 were identified as being crucial for the binding of these inhibitors. japsonline.com These interactions are vital for the stability of the ligand-protein complex and contribute to the inhibitory activity of the compounds.
Similarly, in the design of inhibitors for monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases, docking simulations of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide highlighted its binding mode within the enzyme's active site. nih.govnih.gov These computational predictions provide a structural basis for the observed biological activity and guide the rational design of more potent and selective inhibitors. nih.gov
The stability of a ligand-protein complex is determined by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Molecular docking allows for a detailed analysis of these interactions.
In the context of Pim-1 kinase inhibitors, hydrogen bonds between the 3-(pyrazin-2-yl)-1H-indazole derivatives and key residues like Glu171 and Glu121 were found to be critical for their inhibitory action. japsonline.com The pyrazine (B50134) and indazole rings often participate in hydrophobic interactions with non-polar residues in the binding pocket, further stabilizing the complex. japsonline.com
For indole-based inhibitors of other kinases like CDK-1 and HER-2, docking studies have also revealed the importance of hydrogen bonding and hydrophobic interactions in achieving potent and selective inhibition. mdpi.com The ability to visualize these interactions at an atomic level is invaluable for medicinal chemists to design molecules with improved binding affinity and specificity.
Table 1: Key Amino Acid Residues in Ligand-Target Interactions
| Target Protein | Key Interacting Residues | Reference |
|---|---|---|
| Pim-1 Kinase | Glu171, Glu121, Lys67, Asp128, Asp131, Asp186 | japsonline.com |
| Monoamine Oxidase B | Specific residues within the active site | nih.govnih.gov |
| CDK-1/cyclin B | Key amino acids in the binding site | mdpi.com |
| HER-2 | Key amino acids in the binding site | mdpi.com |
Identification of Binding Sites and Key Residues
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.
Both 2D-QSAR and 3D-QSAR methodologies have been applied to study this compound derivatives and their analogs. 2D-QSAR models use descriptors calculated from the 2D structure of the molecules, such as physicochemical properties and topological indices. In contrast, 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), consider the 3D structure of the molecules and the surrounding fields. nih.gov
A 3D-QSAR study on 3-(pyrazin-2-yl)-1H-indazole derivatives as Pim-1 kinase inhibitors led to the development of a predictive model with good statistical significance (r² = 0.922, q² = 0.8629). japsonline.com This model provided insights into the steric and electrostatic requirements for potent inhibitory activity, indicating that bulky substituents on the pyrazine ring could enhance activity. japsonline.comjyoungpharm.org Similarly, QSAR studies on indole analogs as monoamine oxidase inhibitors have helped to elucidate the structural requirements for selective inhibition of MAO-A and MAO-B. nih.gov
Pharmacophore modeling is a technique used to identify the essential 3D arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to bind to a specific target. Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening.
For 3-(pyrazin-2-yl)-1H-indazole derivatives targeting Pim-1 kinase, a pharmacophore hypothesis (ADRRR.2) was generated and used for virtual screening of the ZINC database. japsonline.com This led to the identification of several new potential inhibitors. japsonline.com Pharmacophore models have also been successfully developed for other indole-containing compounds to identify novel inhibitors for various targets, including those involved in Alzheimer's disease and cancer. nih.govnih.gov
Table 2: QSAR and Pharmacophore Modeling Studies
| Compound Series | Target | Modeling Approach | Key Findings | Reference |
|---|---|---|---|---|
| 3-(pyrazin-2-yl)-1H-indazoles | Pim-1 Kinase | 3D-QSAR, Pharmacophore | Good predictive model (r²=0.922); identified key pharmacophoric features. | japsonline.com |
| Indole analogs | Monoamine Oxidase | CoMFA | Differentiated structural requirements for MAO-A and MAO-B inhibition. | nih.gov |
| Indole and Isatin derivatives | Aβ aggregation | Pharmacophore, 3D-QSAR | Generated a pharmacophore for antiamyloidogenic activity. | nih.gov |
| Indole-containing pyrazinoquinazolines | Plasmodium falciparum | 2D-QSAR | Developed a model to understand antimalarial activity. | acs.org |
2D-QSAR and 3D-QSAR Methodologies
In Silico Screening for Novel Ligands and Hit Identification
In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method is much faster and more cost-effective than traditional high-throughput screening.
Virtual screening, often guided by pharmacophore models or docking studies, has been employed to discover novel ligands based on the this compound scaffold. For example, the pharmacophore model derived from 3-(pyrazin-2-yl)-1H-indazole derivatives was used to screen the ZINC database, resulting in the identification of four top-ranked compounds as potential Pim-1 kinase inhibitors. japsonline.com Subsequent docking studies of these hits confirmed their potential to bind within the catalytic pocket of the enzyme. japsonline.com
This approach of combining pharmacophore modeling and virtual screening has proven to be a powerful strategy for hit identification and lead generation in drug discovery programs targeting a wide range of diseases. mdpi.comsci-hub.se
Advanced Computational Methods (e.g., Molecular Dynamics, Density Functional Theory)
Advanced computational methods allow for a detailed examination of this compound at the atomic and electronic levels. Techniques such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are pivotal in understanding the compound's dynamic behavior and intrinsic electronic characteristics, which are crucial for its function as a potential drug candidate. sci-hub.seworldscientific.com
Molecular Dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time, providing a detailed view of the stability and interaction dynamics of a ligand-protein complex. acs.org For derivatives of the this compound scaffold, MD simulations are employed to validate docking poses, assess the stability of the compound within a biological target's active site, and elucidate the key interactions that govern binding affinity. nih.govscielo.br
Research on analogous indole-based compounds, particularly kinase inhibitors, demonstrates the utility of this approach. nih.gov MD simulations, often run for nanoseconds, can track the root-mean-square deviation (RMSD) of the protein and ligand to confirm the stability of the complex. scielo.br Lower and stable RMSD values suggest a stable binding pose. Furthermore, these simulations allow for the analysis of specific interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, throughout the simulation trajectory. For instance, studies on N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, a related pyrazine-indole derivative, have utilized molecular modeling to understand its binding to monoamine oxidase B (MAO-B), revealing the crucial interactions that confer its inhibitory activity. researchgate.nettandfonline.comtandfonline.com
Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are often coupled with MD simulations to calculate the binding free energy of the ligand-protein complex, helping to rank potential lead compounds. nih.gov These computational insights are critical for the rational design of more potent and selective inhibitors based on the this compound core.
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure of this compound. researchgate.net These calculations provide insights into the molecule's reactivity, stability, and photophysical properties. mdpi.com Methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly used to optimize the molecular geometry and compute a range of electronic descriptors. worldscientific.comacs.org
Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net The distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack. For pyranoindole derivatives, DFT calculations have shown that the HOMO is often localized on the electron-rich indole fragment, while the LUMO resides on the electron-accepting portion of the molecule. mdpi.com
Natural Bond Orbital (NBO) analysis is another quantum chemical tool used to study charge distribution, hybridization, and intramolecular charge transfer interactions, which can stabilize the molecule. worldscientific.com The calculated molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding non-covalent interactions with a protein target. acs.org
Table 1: Representative Quantum Chemical Descriptors for Heterocyclic Compounds
This table presents typical quantum chemical descriptors calculated using DFT, which are vital for assessing the electronic properties of molecules like this compound. The values are illustrative and based on findings for similar heterocyclic systems.
| Descriptor | Significance | Reference |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | worldscientific.com |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | worldscientific.com |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | researchgate.net |
| Dipole Moment (Debye) | Measures the overall polarity of the molecule, affecting solubility and binding. | ijournalse.org |
| Ionization Potential (eV) | The energy required to remove an electron; a measure of chemical reactivity. | ijournalse.org |
| Electron Affinity (eV) | The energy released when an electron is added; a measure of electron-accepting capability. | ijournalse.org |
Dynamic Behavior of Compound-Target Complexes
In Silico ADMET Prediction for Lead Compound Prioritization in Research
In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of potential drug candidates. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) provides a rapid and cost-effective method to filter out compounds with unfavorable profiles, allowing researchers to focus on the most promising leads. sci-hub.seworldscientific.commdpi.com Numerous studies on indole and other heterocyclic derivatives have successfully used computational tools to predict their drug-likeness and ADMET properties. ajol.infobenthamdirect.comnih.govdergipark.org.tr
For this compound and its derivatives, ADMET prediction begins with an assessment of fundamental physicochemical properties and drug-likeness rules, such as Lipinski's Rule of Five. nih.gov Parameters like molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are calculated. dergipark.org.tr These descriptors are strong indicators of oral bioavailability.
Beyond basic drug-likeness, various models predict specific pharmacokinetic behaviors. Aqueous solubility (logS) is critical for absorption, while predictions of Caco-2 cell permeability and human intestinal absorption (HIA) provide more direct measures of how well the compound might be absorbed from the gut. ajol.info Distribution is assessed by predicting parameters like blood-brain barrier (BBB) penetration and plasma protein binding (PPB). gjpb.de For CNS-targeted drugs, BBB penetration is desired, whereas for peripherally acting drugs, it is often a liability.
Table 2: Interactive In Silico ADMET Profile for a Lead Compound
This interactive table summarizes key ADMET parameters predicted for a hypothetical lead compound based on the this compound scaffold. Click on different parameter categories to view the relevant data and their importance in drug development.
Physicochemical Properties & Drug-Likeness
| Parameter | Predicted Value | Acceptable Range/Significance | Reference |
|---|---|---|---|
| Molecular Weight | ~209.23 g/mol | <500 (Lipinski's Rule) | nih.gov |
| logP (Lipophilicity) | ~2.5 | <5 (Lipinski's Rule) | dergipark.org.tr |
| H-Bond Donors | 1 | <5 (Lipinski's Rule) | nih.gov |
| H-Bond Acceptors | 2 | <10 (Lipinski's Rule) | nih.gov |
| Topological Polar Surface Area (TPSA) | ~54 Ų | <140 Ų (Good oral bioavailability) | dergipark.org.tr |
Absorption & Distribution
| Parameter | Predicted Value | Significance | Reference |
|---|---|---|---|
| Aqueous Solubility (logS) | Good | Higher solubility is favorable for absorption. | ajol.info |
| Human Intestinal Absorption (HIA) | High | Indicates high potential for absorption from the gut. | dergipark.org.tr |
| Blood-Brain Barrier (BBB) Permeant | Yes/No | Crucial for CNS targets; undesirable for peripheral targets. | gjpb.de |
| Plasma Protein Binding (PPB) | Moderate-High | Affects the free concentration of the drug available for action. | gjpb.de |
Metabolism & Toxicity
| Parameter | Predicted Value | Significance | Reference |
|---|---|---|---|
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this major enzyme. | dergipark.org.tr |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this major enzyme. | dergipark.org.tr |
| hERG Inhibition | Low Risk | Low potential for cardiotoxicity. | acs.org |
| AMES Mutagenicity | Non-mutagen | Low risk of being carcinogenic. | researchgate.net |
| Hepatotoxicity | Low Risk | Low risk of causing drug-induced liver injury. | acs.org |
Preclinical Research Models and in Vitro Studies for Compound Evaluation
Cellular Assays for Biological Activity (In Vitro)
In vitro studies are fundamental for the initial screening and mechanistic understanding of novel compounds. These assays utilize various cell lines and biochemical tests to assess cytotoxicity, enzyme inhibition, receptor binding, and pathway modulation.
The selection of appropriate cell lines is critical for evaluating the potential of indole (B1671886) derivatives in specific disease contexts, particularly in cancer research. A diverse panel of human cancer cell lines is often employed to screen for anti-proliferative and cytotoxic effects. Standard methodologies, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are commonly used to measure cell viability and determine the concentration at which a compound inhibits cell growth by 50% (IC50). mdpi.com
Derivatives of the core pyrazinoindole structure have been evaluated against numerous cancer cell lines, including:
Breast Cancer: MCF-7, BT-474, MDA-MB-231, and MDA-MB-468. nih.govacs.org
Leukemia: K562, Molt/4, and CEM. nih.gov
Lung Carcinoma: A549. nih.gov
Colon Carcinoma: HCT116. nih.gov
Cervical Carcinoma: HeLa. nih.govinnovareacademics.in
Pancreatic Cancer: Panc-1. acs.org
Prostate Cancer: PC3. acs.org
Liver Tumor: HepG2, HL-7702. mdpi.comnih.gov
In addition to cancer cells, compounds are often tested against normal human cell lines to assess selectivity and potential toxicity. Examples include Human Dermal Fibroblasts (HDF), normal human liver cells (BEL7402, LO2), Human Embryonic Kidney cells (HEK293), and human skin melanocytes (HFB4). mdpi.comacs.orgnih.govnih.gov
| Cell Line | Cell Type | Disease Context | Reference |
|---|---|---|---|
| MCF-7 | Human Breast Adenocarcinoma | Cancer | nih.govinnovareacademics.in |
| HCT116 | Human Colon Carcinoma | Cancer | nih.govmdpi.com |
| A549 | Human Lung Carcinoma | Cancer | nih.gov |
| K562 | Human Myelogenous Leukemia | Cancer | nih.gov |
| HeLa | Human Cervical Adenocarcinoma | Cancer | nih.govinnovareacademics.in |
| Panc-1 | Human Pancreatic Carcinoma | Cancer | acs.org |
| HEK293 | Human Embryonic Kidney | Normal (Control) | nih.gov |
A primary mechanism through which indole derivatives exert their effects is via the inhibition of specific enzymes. Assays are designed to quantify the inhibitory potency of these compounds, often expressed as IC50 or as an inhibition constant (Ki).
Structurally related compounds, such as 3-(pyrazin-2-yl)-1H-indazole, have been identified as potent inhibitors of pan-Pim kinases. mdpi.com One derivative demonstrated strong activity against Pim-1, Pim-2, and Pim-3 with IC50 values of 0.4 nM, 1.1 nM, and 0.4 nM, respectively. mdpi.com Further studies on pyrazine (B50134) derivatives have explored their activity as inhibitors of CSNK2A and PIM3, using in-cell NanoBRET assays to measure target engagement. nih.gov
Another significant target is Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders. A novel indole-based derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, was found to be a selective and competitive inhibitor of human MAO-B with a Ki of 94.52 nM. nih.govresearchgate.net Other enzymes targeted by indole derivatives include influenza PA endonuclease and tubulin. nih.govinnovareacademics.in In silico docking studies have helped to elucidate the binding interactions between these inhibitors and their target enzymes, identifying key amino acid residues within the active site. japsonline.com
| Target Enzyme | Compound Type | Inhibitory Value | Reference |
|---|---|---|---|
| Pim-1 Kinase | 3-(pyrazin-2-yl)-1H-indazole derivative | IC50: 0.4 nM | mdpi.com |
| Pim-2 Kinase | 3-(pyrazin-2-yl)-1H-indazole derivative | IC50: 1.1 nM | mdpi.com |
| Pim-3 Kinase | 3-(pyrazin-2-yl)-1H-indazole derivative | IC50: 0.4 nM | mdpi.com |
| Monoamine Oxidase B (MAO-B) | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | Ki: 94.52 nM | nih.govresearchgate.net |
| CSNK2A | 2,6-disubstituted pyrazine | IC50: 12 nM (NanoBRET) | nih.gov |
| Influenza PA endonuclease | Hydroxyimide pyrazinoindole derivative | Micromolar IC50 values | nih.gov |
Receptor binding assays are crucial for identifying compounds that modulate the activity of specific receptors. These assays typically use radiolabeled ligands to determine the affinity of a test compound for a receptor, expressed as a Ki value. Pyrazinoindole derivatives have been shown to interact with serotonin (B10506) receptors, with some compounds acting as partial agonists at the 5-HT2C receptor subtype and binding with higher affinity than to 5-HT2A receptors. nih.gov
Derivatives containing a pyrazine-2-yl group have also been evaluated for their affinity at histamine (B1213489) and sigma receptors. nih.gov One study found that while a piperazine (B1678402) derivative with this group lacked affinity for the histamine H3 receptor (H3R), it was highly active at both sigma-1 (σ1R) and sigma-2 (σ2R) receptors, with Ki values of 7.6 nM and 24 nM, respectively. nih.gov Selectivity is often confirmed by testing lead compounds against other receptor subtypes, such as the H1, H2, and H4 histamine receptors. nih.gov
| Target Receptor | Compound Type | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Serotonin 5-HT2C | Pyrazinoindole derivative | High affinity, partial agonist | nih.gov |
| Sigma-1 (σ1R) | Piperazine derivative with pyrazine-2-yl group | 7.6 nM | nih.gov |
| Sigma-2 (σ2R) | Piperazine derivative with pyrazine-2-yl group | 24 nM | nih.gov |
Reporter gene assays are powerful tools for studying the regulation of gene expression and the modulation of specific signaling pathways. thermofisher.com In these cell-based systems, a reporter gene (such as luciferase) is linked to a promoter that is responsive to a particular transcription factor or signaling pathway. promega.ro When a compound activates or inhibits the pathway, it results in a measurable change in the expression of the reporter protein. thermofisher.com
This technique has been used to investigate how indole derivatives modulate cellular pathways. For example, a dual-luciferase reporter gene assay was employed to confirm that indole-3-propionic acid inhibited the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway. nih.gov Reporter assays can also be designed to screen for compounds that act as agonists or antagonists of specific receptors, such as the Aryl Hydrocarbon Receptor (AhR). indigobiosciences.com Furthermore, these assays are sensitive enough to dissect the signaling of G protein-coupled receptors, allowing for the investigation of pathways like the cAMP, IP3/Ca2+, and MAPK pathways through the use of specific reporter constructs (e.g., CRE, NFAT, and SRE reporters, respectively). promega.ro
Receptor Binding Assays
Animal Models for Preclinical Assessment (Focus on Efficacy in Disease Models)
Following promising in vitro results, compounds are advanced to preclinical assessment in animal models to evaluate their efficacy in a physiological context. nih.gov These models are crucial for understanding how a compound performs in a complex living system. plos.org Mice are the most frequently employed species in preclinical studies. nih.gov
The choice of animal model is dictated by the therapeutic area of interest. For evaluating anti-inflammatory potential, several well-established models are used. The carrageenan-induced rat paw edema model is a standard for assessing in vivo anti-inflammatory activity. researchgate.net Other models include the 2,4-Dinitrofluorobenzene (DNFB)-induced mouse auricle edema model and the acute lung injury (ALI) mouse model, which showed that an indole derivative could reduce the infiltration of inflammatory cells into lung tissue. innovareacademics.in
For assessing potential anticonvulsant activity, models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test in mice are utilized to determine a compound's ability to prevent or delay seizures. innovareacademics.in These in vivo studies provide critical data on the efficacy of the compounds in disease-relevant contexts.
| Disease Model | Animal | Therapeutic Area | Endpoint Measured | Reference |
|---|---|---|---|---|
| Carrageenan-induced Paw Edema | Rat | Inflammation | Reduction in paw swelling | researchgate.net |
| Acute Lung Injury (ALI) | Mouse | Inflammation | Reduction of inflammatory cell infiltration | innovareacademics.in |
| DNFB-induced Auricle Edema | Mouse | Inflammation | Reduction in ear swelling | innovareacademics.in |
| Maximal Electroshock (MES) Test | Mouse | Epilepsy/Convulsions | Prevention of seizures | innovareacademics.in |
| Subcutaneous Pentylenetetrazole (scPTZ) | Mouse | Epilepsy/Convulsions | Prevention of seizures | innovareacademics.in |
Evaluation of Compound Efficacy in vivo
Detailed research findings from in vivo studies focusing specifically on the efficacy of the compound 3-pyrazin-2-yl-1H-indole in animal models are not available in the public domain based on the current search. While studies have been conducted on structurally related compounds, such as derivatives of pyrazino[1,2-a]indole (B3349936) and other indole-pyrazine hybrids, efficacy data for the parent compound this compound in preclinical animal models has not been reported. nih.gov
For instance, research on various indole derivatives has shown a range of biological activities, prompting investigations into their therapeutic potential. nih.gov Similarly, compounds containing a pyrazine ring are common in medicinal chemistry and have been investigated for numerous pharmacological effects. nih.gov However, specific in vivo efficacy data, including tumor growth inhibition or other therapeutic outcomes in animal models for this compound, remains uncharacterised in the reviewed literature.
Interactive Data Table: In Vivo Efficacy of this compound
| Animal Model | Condition | Efficacy Outcome | Reference |
| Data Not Available | Data Not Available | Data Not Available | N/A |
Mechanistic Studies in Animal Systems
Information regarding the in vivo mechanism of action for this compound is currently not documented in available scientific literature. Mechanistic studies in animal systems are crucial for understanding how a compound achieves its therapeutic effect, including identifying its molecular targets and the pathways it modulates.
While mechanistic insights exist for broader classes of indole-containing compounds, which are known to target various biological pathways including those involved in cell proliferation and apoptosis, these findings cannot be directly extrapolated to this compound without specific investigation. nih.gov Studies on related pyrazino[2,1-b]quinazoline-3,6-diones containing an indole moiety have been explored for antiparasitic activity, with some in silico predictions of potential targets, but these are distinct molecular scaffolds. acs.org Research on a derivative, N-(4-(chlorodifluoromethoxy) phenyl)-3-(pyrazin-2-yl)-1H-indole-5-carboxamide, has pointed to the inhibition of BCR-ABL1 kinase in vitro, but this has not been confirmed in animal systems for the parent compound. thesciencein.org
Therefore, dedicated in vivo studies are required to elucidate the specific biological targets and mechanisms of action of this compound.
Interactive Data Table: In Vivo Mechanistic Findings for this compound
| Animal Model | Key Pathway/Target Modulated | Method of Analysis | Reference |
| Data Not Available | Data Not Available | Data Not Available | N/A |
Future Research Directions and Translational Perspectives for 3 Pyrazin 2 Yl 1h Indole
The exploration of heterocyclic compounds is a cornerstone of modern medicinal chemistry, with the indole (B1671886) and pyrazine (B50134) scaffolds being particularly prominent due to their presence in numerous biologically active molecules. mdpi.cominnovareacademics.in The hybrid structure, 3-pyrazin-2-yl-1H-indole, represents a promising pharmacophore for future drug discovery endeavors. The convergence of these two important heterocyclic systems offers a unique chemical space for developing novel therapeutic agents. This article outlines key future research directions and translational perspectives for this compound class.
Q & A
Q. What synthetic methodologies are most effective for producing 3-pyrazin-2-yl-1H-indole, and how do reaction parameters influence product stability?
The synthesis of this compound derivatives often employs transition metal-catalyzed cross-coupling reactions. For example, Pd-mediated coupling of indole precursors with pyrazine halides under inert atmospheres (argon/nitrogen) at 80–100°C yields target compounds with >70% efficiency . Key parameters include:
- Solvent polarity (DMF accelerates kinetics vs. THF)
- Stoichiometric ratios (1:1.2 indole:pyrazine halide)
- Ligand selection (XPhos reduces byproducts by stabilizing Pd intermediates) . Side reactions, such as over-alkylation, can be mitigated by controlled addition of electrophiles and low-temperature conditions (0–5°C) .
Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for characterizing this compound derivatives?
Structural confirmation requires multinuclear NMR (¹H, ¹³C, and DEPT-135) combined with IR and mass spectrometry. For indole-pyrrole hybrids, ¹H-NMR signals for the pyrazine ring protons appear as doublets at δ 8.2–8.6 ppm (J = 4.8 Hz), while indole NH protons resonate as broad singlets at δ 10.5–11.2 ppm . IR stretches at 1620–1650 cm⁻¹ confirm C=N bonds in pyrazine . Purity validation via HPLC (C18 column, acetonitrile/water gradient) should achieve ≥95% purity thresholds .
Q. What crystallographic strategies are recommended for resolving the 3D structure of this compound complexes?
Single-crystal X-ray diffraction using SHELXL for refinement is critical. For example, planar conjugation between indole and pyrazine rings is confirmed by dihedral angles <15° between heterocyclic planes . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and empirical absorption corrections (SADABS) improve resolution. Structural validation tools like PLATON ensure absence of twinning or disorder .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological activity of this compound derivatives?
Systematic SAR requires modular synthesis of analogs with substitutions at indole C-5/C-6 and pyrazine C-2 positions. For antibacterial studies, introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at indole C-5, which enhance microbial membrane penetration (MIC reduction from 128 μg/mL to 16 μg/mL) . Parallel assays under varied pH (5.0 vs. 7.4) and serum concentrations (0–10% FBS) identify pH-dependent activity shifts, suggesting protonation effects on bioavailability .
Q. What computational strategies reconcile discrepancies between predicted and observed binding affinities in kinase inhibition studies?
Hybrid QM/MM simulations combined with ensemble docking address flexibility-related discrepancies. For pyrrolopyrazine analogs, 50 ns MD trajectories of protein-ligand complexes improved correlation between predicted ΔG and experimental IC50 values (R² = 0.82 vs. 0.54 for rigid docking) . Critical steps:
- Parameterize substituents (e.g., trifluoromethyl) using RESP charges
- Model solvation with explicit TIP3P water
- Validate poses against PDB crystallographic data (e.g., 6VXX) .
Q. How can contradictory biological activity data across assay conditions be systematically resolved?
Triangulate data from orthogonal assays (e.g., fluorescence polarization vs. SPR for binding kinetics) . For instance, discrepancies in IC50 values (e.g., 10 μM vs. 50 μM) may arise from assay-specific interference (e.g., compound aggregation in high-DMSO conditions). Mitigation strategies include:
- Purity reassessment via LC-MS
- Counter-screening in cell-free vs. cell-based systems
- Statistical meta-analysis of dose-response curves .
Q. What mechanistic insights guide the optimization of this compound derivatives for photophysical applications?
Time-dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level predict charge-transfer transitions between indole (donor) and pyrazine (acceptor). Experimental validation via UV-vis spectroscopy shows absorption maxima at 350–370 nm (ε > 10⁴ M⁻¹cm⁻¹), aligning with computed HOMO-LUMO gaps (3.2–3.5 eV) . Solvatochromic shifts in ethanol vs. hexane confirm polarity-dependent excited-state behavior .
Methodological Recommendations
- Data Contradiction Analysis : Use Bland-Altman plots to quantify inter-assay variability .
- Synthetic Reproducibility : Document inert atmosphere protocols (Schlenk line) and moisture-sensitive step quench methods .
- Crystallographic Refinement : Apply TWINABS for twinned data and SHELXL constraints for disordered moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
